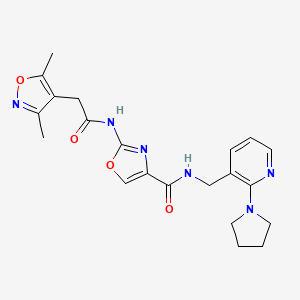

![molecular formula C19H20FN3O2S B2453335 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide CAS No. 2097914-64-0](/img/structure/B2453335.png)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

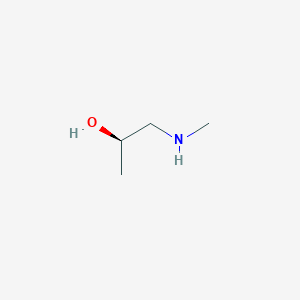

The compound “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms , and a thiophene ring, which is a five-membered ring with one sulfur atom. The molecule also contains a fluorophenoxy group and an acetamide group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and hydrazine . The thiophene ring could be synthesized through a Paal-Knorr synthesis or a Gewald reaction . The fluorophenoxy group could be introduced through a nucleophilic substitution reaction with a suitable fluorophenol . The acetamide group could be introduced through an acylation reaction with acetic anhydride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups . The pyrazole and thiophene rings are aromatic and planar, which could contribute to the overall stability of the molecule . The fluorophenoxy group would introduce an element of polarity to the molecule, which could affect its solubility and reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could undergo electrophilic substitution reactions, while the thiophene ring could undergo both electrophilic and nucleophilic substitution reactions . The fluorophenoxy group could potentially undergo nucleophilic substitution reactions, while the acetamide group could undergo hydrolysis under acidic or basic conditions .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research on related pyrazole and acetamide derivatives highlights innovative synthetic methodologies and explores their chemical properties. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated potential anti-inflammatory activity, showcasing the versatility of pyrazole-acetamide derivatives in pharmaceutical applications (Sunder & Maleraju, 2013).

Biological Activity and Pharmacological Potential

Studies on related compounds have also investigated their pharmacological potential. For instance, derivatives of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were evaluated for their antipsychotic properties, providing insights into their mechanism of action and potential therapeutic uses (Wise et al., 1987).

Coordination Chemistry and Antioxidant Activity

The coordination chemistry of pyrazole-acetamide derivatives has been explored, revealing their capacity to form complexes with metal ions and exhibit significant antioxidant activity. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide showed that hydrogen bonding plays a crucial role in the self-assembly process, with the complexes demonstrating notable antioxidant properties (Chkirate et al., 2019).

Radiopharmaceutical Applications

In the field of radiopharmacy, compounds like [18F]PBR111, which is structurally related to the target compound, have been synthesized for imaging purposes, specifically targeting the translocator protein (18 kDa) with PET, indicating the potential of pyrazole-acetamide derivatives in diagnostic imaging (Dollé et al., 2008).

Herbicide Activity and Environmental Impact

Research has also addressed the use of chloroacetamide derivatives, including their activity as herbicides and the study of their environmental impact, highlighting the broader applications of acetamide derivatives in agriculture and environmental science (Weisshaar & Böger, 1989).

Future Directions

Mechanism of Action

Target of Action

The compound “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide” contains a pyrazole ring, which is a common structural motif in many biologically active compounds . Pyrazole derivatives have been found to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Pyrazole derivatives often act by binding to their target proteins and modulating their activity .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways “this compound” might affect. Pyrazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Pyrazole derivatives generally have good bioavailability due to their favorable physicochemical properties .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Pyrazole derivatives can have a wide range of effects, from modulating enzyme activity to altering cell signaling .

properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-(4-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S/c1-13-9-14(2)23(22-13)18(15-7-8-26-12-15)10-21-19(24)11-25-17-5-3-16(20)4-6-17/h3-9,12,18H,10-11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVQUVPCZZJUMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)COC2=CC=C(C=C2)F)C3=CSC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

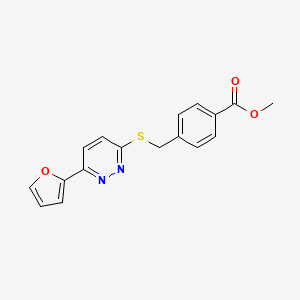

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2453258.png)

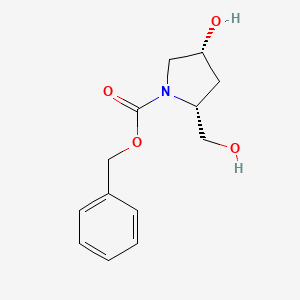

![{[(2,3-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2453263.png)

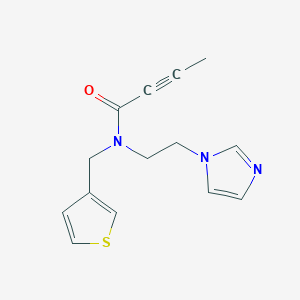

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2453265.png)

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2453267.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453275.png)